![molecular formula C19H20Cl3N3OS B1226209 N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide](/img/structure/B1226209.png)
N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide is a member of thioureas.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Condensed Triazines and Triazoles : N-(Dichlormethylen)benzamid, a related compound, reacts with 2-Aminochinolin to produce N-Benzoylguanidin-Derivat and condensed Oxo-s-triazin. This demonstrates its use in synthesizing various triazines and triazoles, which are essential in chemical research and industry (Reimlinge, Billiau, & Lingier, 1976).
Electrophysiological Activity Studies : Similar N-substituted benzamides have been studied for their electrophysiological activity, indicating potential for exploring cardiac applications (Morgan et al., 1990).
Crystal Structure Studies : Research on closely related benzamides crystallizing as ethanol monosolvates helps in understanding molecular interactions and crystallography (Chinthal et al., 2020).
Biological Studies and Characterization : Derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been characterized and studied for their biological activities, indicating a potential for similar studies on N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide (Karanth et al., 2019).
Radioimmunoassay Development : Compounds like N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4‐iodo‐125I‐ 5‐ethyl sulfonyl benzamide, developed for radioimmunoassay of related compounds, suggest potential applications in diagnostic research (Cardoso & Pradelles, 1982).
Antimicrobial and Antifungal Studies
Antimicrobial Activity : New derivatives, such as fused thiazolo[3,2-b]triazine, have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020).
Evaluation of Novel Triazole Derivatives : Synthesis and evaluation of novel 1,2,4-triazole derivatives provide insight into their potential antimicrobial properties, which could be relevant for similar benzamide compounds (Mange et al., 2013).
Synthesis of Novel Compounds and Their Applications
Neuroleptic Activity Studies : Benzamides of N,N-disubstituted ethylenediamines and their neuroleptic activity showcase the potential of related benzamide compounds in pharmaceutical research (Iwanami et al., 1981).
Quinazolinone Derivatives : Synthesis of derivatives like 2-Ethoxycarbonylalkyl-1-substituted-4 (1H)-quinazolinones demonstrates the compound's role in creating novel biologically active molecules (Ozaki, Yamada, & Oine, 1983).
Antimicrobial Evaluation of s-Triazine Derivatives : The study of trisubstituted s-triazine derivatives based on various functional groups, including their antimicrobial evaluation, indicates potential areas of application for the compound (Jain et al., 2013).
Green Chemistry and Eco-Friendly Synthesis
Green Synthesis of Carboxamides : The green synthesis approach to creating N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides demonstrates environmentally friendly methods that could be applied to related compounds (Horishny & Matiychuk, 2020).
Biological Activities of Novel Compounds : The design and synthesis of novel thiopyrimidine-glucuronide compounds with significant biological activities showcase the potential for discovering new pharmacologically active substances (Wanare, 2022).
Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids : Hydrolytic transformations of related compounds under specific conditions indicate potential for synthesizing new bioactive molecules (Rudyakova et al., 2006).
Propiedades
Nombre del producto |
N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide |
|---|---|
Fórmula molecular |
C19H20Cl3N3OS |
Peso molecular |
444.8 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2,4,6-trimethylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H20Cl3N3OS/c1-11-9-12(2)15(13(3)10-11)23-18(27)25-17(19(20,21)22)24-16(26)14-7-5-4-6-8-14/h4-10,17H,1-3H3,(H,24,26)(H2,23,25,27) |
Clave InChI |
GMUWTCFDEBOQKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)C |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




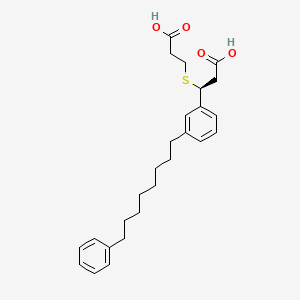
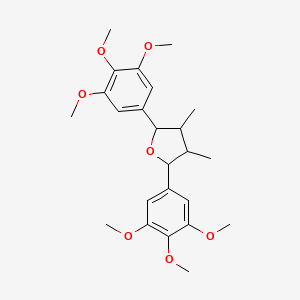
![N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1226130.png)
![4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B1226132.png)
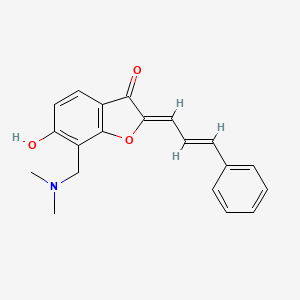
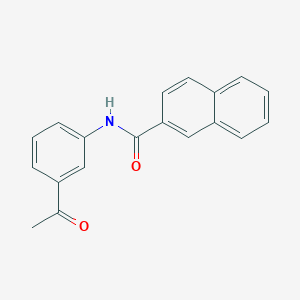
![4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine](/img/structure/B1226137.png)
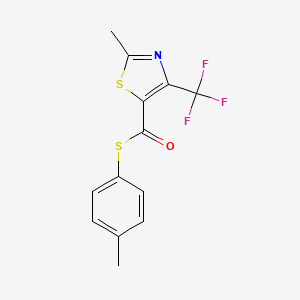
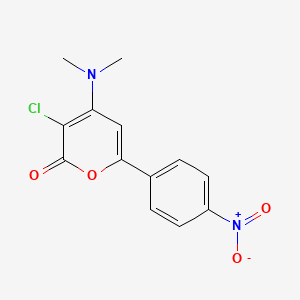
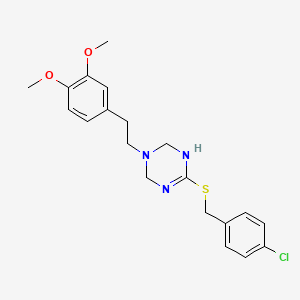
![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)
![N1-[4-(2-aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B1226146.png)
![5-Amino-3-[[[1-(2-furanylmethyl)-5-oxo-3-pyrrolidinyl]-oxomethoxy]methyl]thiophene-2,4-dicarboxylic acid dimethyl ester](/img/structure/B1226148.png)